1-Heptadecyne
Overview
Description
1-Heptadecyne is an organic compound with the molecular formula C17H32 . It is a long-chain alkyne, characterized by the presence of a triple bond between two carbon atoms at the terminal position. This compound is also known by its IUPAC name, heptadec-1-yne . It is a colorless to light yellow liquid with a molecular weight of 236.44 g/mol .
Scientific Research Applications
1-Heptadecyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: It serves as a precursor for the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent and its role in drug delivery systems.
Industry: It is used in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
Preparation Methods
1-Heptadecyne can be synthesized through various methods, including:
Alkyne Metathesis: This method involves the redistribution of alkyne bonds in the presence of a catalyst, typically a molybdenum or tungsten complex.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production: Large-scale production of this compound may involve the catalytic dehydrogenation of heptadecane or the partial hydrogenation of heptadecadiene.
Chemical Reactions Analysis
1-Heptadecyne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptadecanoic acid using strong oxidizing agents like potassium permanganate or ozone.
Reduction: Hydrogenation of this compound in the presence of a palladium catalyst yields heptadecane.
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, ozone.
Reducing Agents: Hydrogen gas with palladium catalyst.
Nucleophiles: Grignard reagents, organolithium compounds.
Comparison with Similar Compounds
1-Heptadecyne can be compared with other long-chain alkynes such as:
1-Hexadecyne (C16H30): Similar in structure but with one less carbon atom.
1-Octadecyne (C18H34): Similar in structure but with one more carbon atom.
1-Heptadecene (C17H34): Similar in carbon chain length but contains a double bond instead of a triple bond.
The uniqueness of this compound lies in its terminal alkyne group, which imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
heptadec-1-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h1H,4-17H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDNKQWGBZFFRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180814 | |
Record name | 1-Heptadecyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26186-00-5 | |
Record name | 1-Heptadecyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26186-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Heptadecyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026186005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Heptadecyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Heptadecyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary source of 1-Heptadecyne identified in the provided research?
A1: this compound was identified as a constituent of the essential oil extracted from Physochlaine infundibularis Kuang using steam distillation. []
Q2: Aside from essential oils, has this compound been found in any other natural sources?
A2: Yes, this compound was also identified as a component in the ethanolic extract of Hyptis capitata leaves. [] This suggests that this compound might be present in other plant species as well.
Q3: What analytical technique was employed to identify and quantify this compound in these natural sources?
A3: Both studies utilized Gas Chromatography-Mass Spectrometry (GC/MS) for the separation, identification, and quantification of this compound and other components present in the essential oil and plant extract. [, ]
Q4: The research mentions potential larvicidal activity associated with Hyptis capitata extracts. Is there any evidence suggesting this compound contributes to this activity?
A4: While the research points to this compound as a component of the Hyptis capitata leaf extract, it doesn't directly confirm its individual contribution to the observed larvicidal activity. Further research, potentially isolating and testing this compound separately, would be required to confirm its role. []
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